molecular formula C8H8ClNO3 B12836483 Methyl 5-amino-3-chloro-2-hydroxybenzoate

Methyl 5-amino-3-chloro-2-hydroxybenzoate

Cat. No.: B12836483
M. Wt: 201.61 g/mol
InChI Key: HHUNCVJWXLHASW-UHFFFAOYSA-N
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Description

Methyl 5-amino-3-chloro-2-hydroxybenzoate is an organic compound with the molecular formula C8H8ClNO3. It is a derivative of benzoic acid and is characterized by the presence of amino, chloro, and hydroxy functional groups. This compound is used as an intermediate in the synthesis of various pharmaceuticals and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-amino-3-chloro-2-hydroxybenzoate can be synthesized from methyl 5-chloro-2-hydroxy-3-nitrobenzoate through a reduction reaction. The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the same reduction process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-3-chloro-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 5-amino-3-chloro-2-hydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-amino-3-chloro-2-hydroxybenzoate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The chloro group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Uniqueness: Methyl 5-amino-3-chloro-2-hydroxybenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups allows for diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

methyl 5-amino-3-chloro-2-hydroxybenzoate

InChI

InChI=1S/C8H8ClNO3/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3,11H,10H2,1H3

InChI Key

HHUNCVJWXLHASW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)N)Cl)O

Origin of Product

United States

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